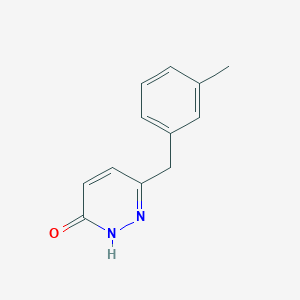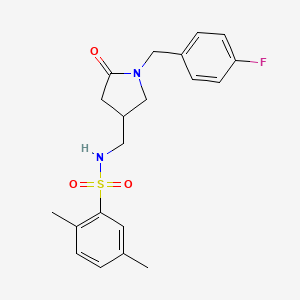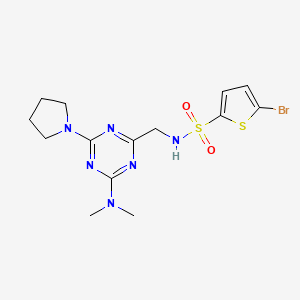![molecular formula C24H28ClN3O3S B2546525 4-((1-(2-chlorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-isopropylcyclohexanecarboxamide CAS No. 932554-23-9](/img/structure/B2546525.png)
4-((1-(2-chlorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-isopropylcyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thieno[3,2-d]pyrimidin-3(4H)-one ring system is a fused ring system that contains both sulfur and nitrogen atoms . The chlorobenzyl group is a benzene ring with a chlorine atom and a methyl group attached, and the cyclohexanecarboxamide group is a six-membered ring with a carboxamide group attached.Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the chlorine atom on the benzyl group could be substituted with other groups in a nucleophilic substitution reaction . The carboxamide group could also undergo hydrolysis to form a carboxylic acid and an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the polar carboxamide group could increase its solubility in polar solvents, while the benzyl and cyclohexane groups could increase its solubility in nonpolar solvents .Scientific Research Applications
Stereochemical Studies and Heterocyclic Chemistry
- Conformational Study of Partially Saturated Heterocycles : Research by Bernáth et al. (1985) in "Tetrahedron" investigated the preparation and conformational study of partially saturated heterocycles, including 3,1-benzoxazines and pyrimidin-4-ones. This study contributes to understanding the stereochemistry of compounds related to 4-((1-(2-chlorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-isopropylcyclohexanecarboxamide (Bernáth et al., 1985).
Anticancer and Anti-Inflammatory Agents
- Novel Pyrazolopyrimidines Derivatives : Rahmouni et al. (2016) in "Bioorganic chemistry" synthesized novel pyrazolopyrimidines derivatives, demonstrating their potential as anticancer and anti-5-lipoxygenase agents. These findings indicate the broader applicability of pyrimidine derivatives in therapeutic contexts (Rahmouni et al., 2016).
Antimicrobial Activities
- Novel Pyridothienopyrimidines and Pyridothienotriazines : Abdel-rahman et al. (2002) in "Journal of The Chinese Chemical Society" explored the synthesis of new pyridothienopyrimidines and their antimicrobial activities. This study provides insights into the use of thieno[3,2-d]pyrimidine derivatives in combating microbial infections (Abdel-rahman et al., 2002).
Analgesic and Anti-Inflammatory Applications
- Benzodifuranyl; 1,3,5-Triazines; 1,3,5-Oxadiazepines; and Thiazolopyrimidines : Abu‐Hashem et al. (2020) in "Molecules" synthesized novel compounds derived from visnaginone and khellinone, showing significant anti-inflammatory and analgesic activities. This research broadens the scope of pyrimidine derivatives in pain and inflammation management (Abu‐Hashem et al., 2020).
Antifungal Activities
- Thieno[2,3-d]pyrimidine Derivatives : Konno et al. (1989) in "Yakugaku zasshi : Journal of the Pharmaceutical Society of Japan" synthesized thieno[2,3-d]pyrimidine derivatives, evaluating their antifungal activities. This study contributes to the development of new antifungal agents based on pyrimidine derivatives (Konno et al., 1989).
Future Directions
properties
IUPAC Name |
4-[[1-[(2-chlorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]methyl]-N-propan-2-ylcyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28ClN3O3S/c1-15(2)26-22(29)17-9-7-16(8-10-17)13-28-23(30)21-20(11-12-32-21)27(24(28)31)14-18-5-3-4-6-19(18)25/h3-6,11-12,15-17H,7-10,13-14H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHYDXWXIFHIGFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1CCC(CC1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-N-[(2S,3R)-2-(4-fluorophenyl)-1-methylpyrrolidin-3-yl]acetamide](/img/structure/B2546443.png)

![4-benzyl-2-{4-[chloro(difluoro)methyl]-6-methyl-2-pyrimidinyl}-5-methyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2546447.png)
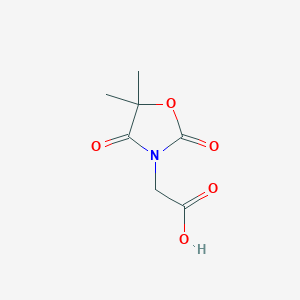
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]cyclopropanecarboxamide](/img/structure/B2546449.png)
![3-{2-Hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-1-(2-phenoxyethyl)urea](/img/structure/B2546451.png)

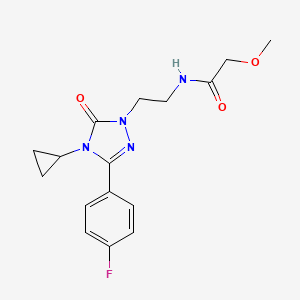
![7-methyl-4-oxo-N-phenyl-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2546456.png)
